2-Benzylaminopyridine
Description
General Overview and Significance of 2-Benzylaminopyridine in Contemporary Chemistry
This compound, with the molecular formula C₁₂H₁₂N₂, is an organic compound featuring a benzyl (B1604629) group attached to a pyridine (B92270) ring via a secondary amine. nih.gov This structure bestows upon it a unique set of chemical properties that make it a compound of significant interest in modern chemistry. It serves as a versatile intermediate and building block in the synthesis of a wide range of organic molecules.
In contemporary chemical research, this compound is particularly recognized for its role as a bidentate ligand in coordination chemistry. biosynth.com The presence of two nitrogen atoms—one in the pyridine ring and one in the amino group—allows it to effectively chelate with metal ions. This property is instrumental in the construction of metal-organic frameworks (MOFs) and other stable metal complexes, which have potential uses in catalysis, gas storage, and materials science. Furthermore, its derivatives are explored in medicinal chemistry for the development of new pharmacologically active agents. nih.gov The compound's ability to act as a hydrogen bond donor also makes it a subject of study in supramolecular chemistry. biosynth.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6935-27-9 | nih.govbiosynth.com |
| Molecular Formula | C₁₂H₁₂N₂ | nih.govbiosynth.com |
| Molecular Weight | 184.24 g/mol | nih.govbiosynth.com |
| Appearance | White to off-white or light yellow solid/powder | chemicalbook.comaksci.com |
| Melting Point | 93-97 °C | chemicalbook.comaksci.com |
| Boiling Point | 116-131 °C at 0.6 mmHg | chemicalbook.comaksci.com |
| IUPAC Name | N-benzylpyridin-2-amine | nih.gov |
Historical Context of Pyridine and Benzylamine (B48309) Derivatives in Organic and Medicinal Chemistry
The significance of this compound is best understood by considering the historical importance of its constituent parts: pyridine and benzylamine.
Pyridine , a heterocyclic aromatic compound, was first isolated in the 1840s by Scottish scientist Thomas Anderson from heated animal bones. wikipedia.orgacs.org Its structure was determined decades later, and the first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Historically produced from coal tar, pyridine has become a cornerstone of heterocyclic chemistry. wikipedia.org The pyridine ring is a prevalent structural unit in numerous important compounds, including vitamins, agrochemicals, and a vast array of pharmaceuticals. nih.govwikipedia.org Its role in drug design is extensive, with pyridine-containing drugs used as antihistamines, anti-inflammatory agents, and antivirals, among other applications. nih.gov
Benzylamine is a primary amine that consists of a benzyl group (C₆H₅CH₂) attached to an amino group (NH₂). wikipedia.org This colorless liquid is a common precursor in organic synthesis and is used in the industrial production of many pharmaceuticals and other chemicals. wikipedia.orgchemicalbook.com It can be produced through various methods, including the reaction of benzyl chloride with ammonia (B1221849) or the reductive amination of benzaldehyde (B42025). wikipedia.org In synthetic chemistry, the benzyl group is often used as a protecting group for amines because it can be easily removed by hydrogenolysis. wikipedia.org Benzylamine and its derivatives are integral to the synthesis of numerous biologically active molecules, including agents for treating neurological disorders and antimycobacterial compounds. wikipedia.org
The combination of these two historically significant scaffolds in this compound creates a molecule with a rich chemical heritage and a broad platform for contemporary research and application.
Scope and Objectives of Academic Research on this compound
Academic research on this compound is multifaceted, primarily focusing on leveraging its unique structural and chemical properties for novel applications. The main objectives of this research can be categorized into several key areas:
Coordination Chemistry and Metal Complex Synthesis: A primary research goal is the use of this compound as a ligand to synthesize and characterize new metal complexes. Researchers investigate its ability to coordinate with various transition metals, such as nickel(II), gallium(III), and indium(III), to form stable structures. chemicalbook.comiucr.org The objective is to create novel coordination compounds and metal-organic frameworks (MOFs) with unique structural, electronic, or magnetic properties that could be applied in catalysis or advanced materials. For example, stable complexes formed with cerium nitrate (B79036) have been identified as having potential for material applications.
Enhancement of Physicochemical Properties through Cocrystallization: Another significant area of research is the formation of cocrystals to improve the properties of active pharmaceutical ingredients (APIs). researchgate.net The objective is to combine this compound with other molecules, such as organic acids, to create new crystalline solids. researchgate.net A key study focused on a cocrystal of this compound with oxalic acid, which demonstrated improved solubility. researchgate.net This line of research aims to overcome challenges in drug formulation by enhancing the solubility and dissolution rates of poorly soluble compounds. ugm.ac.id
Catalytic Applications: Research is also directed at exploring the utility of this compound and its derivatives in catalysis. It is used as a reactant in palladium-catalyzed amination reactions. chemicalbook.com Furthermore, it has been investigated as a ligand in catalytic systems. For instance, it has shown effectiveness in mediating certain C-H borylation reactions, a powerful tool in organic synthesis for creating complex molecules. The objective is to develop new, efficient catalytic processes for building valuable chemical bonds.
Table 2: Summary of Academic Research Objectives for this compound
| Research Area | Primary Objective(s) | Example Research Finding | Source(s) |
|---|---|---|---|
| Coordination Chemistry | To synthesize and characterize novel metal complexes using 2-BAP as a bidentate ligand for applications in materials science and catalysis. | Forms stable, six-coordinated complexes with Ni(II) and bidentate nitrate ions. | iucr.org |
| Cocrystal Engineering | To improve the physicochemical properties (e.g., solubility, dissolution rate) of pharmaceutical compounds by forming cocrystals with 2-BAP. | A 1:1 cocrystal with oxalic acid was synthesized and structurally characterized, showing potential for improved drug formulation. | researchgate.net |
| Organic Synthesis & Catalysis | To utilize 2-BAP as a reactant or ligand to develop new, efficient synthetic methodologies. | Used as a reactant in Pd-catalyzed amination of aryl chlorides and as a ligand in certain C-H borylation reactions. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHXNQXDQQMTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064508 | |
| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |
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Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-27-9 | |
| Record name | 2-(Benzylamino)pyridine | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Benzylaminopyridine | |
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| Record name | 6935-27-9 | |
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| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |
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| Record name | 2-Pyridinamine, N-(phenylmethyl)- | |
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| Record name | N-benzylpyridin-2-amine | |
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| Record name | 2-BENZYLAMINOPYRIDINE | |
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Synthetic Methodologies for 2 Benzylaminopyridine and Its Derivatives
Direct Synthesis Approaches for 2-Benzylaminopyridine
Traditional Synthetic Routes for N-Benzylpyridin-2-amine
The synthesis of N-benzylpyridin-2-amine, commonly known as this compound, can be achieved through several established methods. One traditional and high-yielding approach involves the condensation of 2-aminopyridine (B139424) with benzyl (B1604629) alcohol. orgsyn.org In a typical procedure, a mixture of 2-aminopyridine, benzyl alcohol, and potassium hydroxide (B78521) is heated, causing the slow distillation of water. orgsyn.org This reaction proceeds with the temperature of the mixture rising from approximately 182°C to 250°C. orgsyn.org Upon cooling and subsequent workup with water, this compound crystallizes and can be isolated in nearly quantitative yields (98-99%). orgsyn.org
Another common method is the reductive alkylation of 2-aminopyridine. This can be accomplished by reacting 2-aminopyridine with benzaldehyde (B42025) in the presence of a reducing agent. One variation of this method involves the use of formic acid. orgsyn.org A more contemporary approach utilizes a palladium on nickel oxide (Pd/NiO) catalyst under a hydrogen atmosphere. figshare.com This catalytic hydrogenation of the intermediate Schiff base, formed from benzaldehyde and 2-aminopyridine, proceeds at room temperature over several hours to yield N-benzylpyridin-2-amine. figshare.com
The reaction of an alkali metal salt of 2-aminopyridine with benzyl chloride is another viable synthetic route. orgsyn.org Additionally, the synthesis can be achieved starting from a Schiff base, (E)-N-benzylidenepyridin-2-amine, which is prepared from benzaldehyde and 2-aminopyridine. nih.gov The subsequent reduction of this Schiff base using sodium borohydride (B1222165) in 1,4-dioxane, with the addition of acetic acid, yields the final product after heating. nih.gov
The Goldberg reaction provides a copper-catalyzed route to N-benzylpyridin-2-amine. This method involves the coupling of 2-bromopyridine (B144113) with N-benzylformamide. mdpi.com The reaction is typically carried out in toluene (B28343) at reflux for an extended period (e.g., 18 hours) in the presence of a catalytic system consisting of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089), with potassium phosphate (B84403) (K₃PO₄) as the base. mdpi.com A subsequent methanolysis step with potassium carbonate is required to remove the formyl group, yielding the desired product. mdpi.com A one-pot variation of this procedure, which avoids the isolation of the intermediate N-benzyl-N-(pyridin-2-yl)formamide, has been shown to be highly efficient, providing an 89% yield on a 0.1 mol scale.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 2-Aminopyridine, Benzyl alcohol | KOH, 182-250°C | N-Benzylpyridin-2-amine | 98-99% | orgsyn.org |
| 2-Aminopyridine, Benzaldehyde | 1.1 wt% Pd/NiO, H₂, 25°C, 10 h | N-Benzylpyridin-2-amine | - | figshare.com |
| (E)-N-Benzylidenepyridin-2-amine | NaBH₄, Acetic acid, 1,4-dioxane, 120°C, 2 h | N-Benzylpyridin-2-amine | - | nih.gov |
| 2-Bromopyridine, N-Benzylformamide | 2 mol% CuI/phen, K₃PO₄, Toluene, reflux, 18 h; then K₂CO₃, MeOH, reflux, 4 h | N-Benzylpyridin-2-amine | 89% | mdpi.com |
Catalytic Synthesis Methods Involving this compound Analogs
Catalytic methods have been developed for the synthesis of various analogs of this compound, particularly substituted diaminopyridines. Palladium-catalyzed C,N-cross coupling reactions are effective for the synthesis of N³-substituted-2,3-diaminopyridines from unprotected 3-halo-2-aminopyridines. nih.gov The choice of catalyst system is crucial for the success of these reactions. For the coupling of 3-bromo-2-aminopyridine with primary amines like cyclopentylamine (B150401) and benzylamine (B48309), a BrettPhos-precatalyst has been shown to be superior, yielding the desired products in moderate to good yields. nih.gov In contrast, for secondary amines, RuPhos-precatalysts are more effective. nih.gov These reactions are typically carried out using a base such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov
The amination of heteroaryl halides, including various halopyridines, can also be achieved using palladium catalysts. nih.gov A highly reactive and long-lived catalyst system composed of Pd(OAc)₂ and the Josiphos ligand CyPF-t-Bu has been shown to be effective for the amination of 2-, 3-, and 4-halopyridines with primary alkylamines. nih.gov These reactions proceed with low catalyst loadings and use a base like sodium tert-butoxide (NaOtBu). nih.gov It is noted that primary amines such as benzylamine can potentially displace the phosphine (B1218219) ligand from the palladium complex, which can limit catalyst lifetime. nih.gov
The development of environmentally benign methods for the selective amination of polyhalogenated pyridines is an area of active research, aiming to reduce the reliance on precious metal catalysts. acs.org
| Aryl Halide | Amine | Catalyst System | Base | Product | Yield | Reference |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | N³-Cyclopentyl-2,3-diaminopyridine | 78% | nih.gov |
| 3-Bromo-2-aminopyridine | Benzylamine | BrettPhos-precatalyst | LiHMDS | N³-Benzyl-2,3-diaminopyridine | 65% | nih.gov |
| 2-Chloropyridine | n-Hexylamine | Pd(OAc)₂/CyPF-t-Bu | NaOtBu | N-Hexylpyridin-2-amine | 98% | nih.gov |
Derivatization and Functionalization Strategies of this compound
Synthesis of Imidazopyridinium Salts from this compound
Imidazo[1,2-a]pyridinium salts can be synthesized from this compound through condensation with α-haloketones. The reaction proceeds by alkylation of the pyridine (B92270) nitrogen atom, leading to the formation of a bicyclic system. lp.edu.ua For example, the reaction of this compound with α-bromoacetophenone in refluxing ethyl acetate (B1210297) yields 1-benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide. lp.edu.ua The analysis of NMR spectra confirms the existence of these products in the bicyclic form. lp.edu.ua This method has been used to synthesize a range of 2,3-dihydroimidazo[1,2-a]pyridinium derivatives with varying substituents on the phenyl ring of the ketone. lp.edu.ua
The synthesis of imidazo[1,2-a]pyridines, the neutral form of the corresponding pyridinium (B92312) salts, is a well-established area of research with numerous synthetic approaches. royalsocietypublishing.orgtci-thaijo.orgscielo.brorganic-chemistry.org These methods often involve the reaction of a 2-aminopyridine with a carbonyl compound or its equivalent.
| This compound Derivative | α-Haloketone | Reaction Conditions | Product | Yield | Reference |
| This compound | α-Bromoacetophenone | Ethyl acetate, reflux, 1 h | 1-Benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide | 73% | lp.edu.ua |
| This compound | α-Bromo-4-methylacetophenone | Ethyl acetate, reflux, 1 h | 1-Benzyl-2-hydroxy-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridinium bromide | 75% | lp.edu.ua |
| This compound | α-Bromo-4-methoxyacetophenone | Ethyl acetate, reflux, 1 h | 1-Benzyl-2-hydroxy-2-(4-methoxyphenyl)-2,3-dihydroimidazo[1,2-a]pyridinium bromide | 65% | lp.edu.ua |
Formation of Urea (B33335) Derivatives Utilizing 2-Benzylaminopyrimidine Scaffolds
The synthesis of urea derivatives can be achieved from aminopyrimidine scaffolds. While the provided information does not directly detail the synthesis of urea derivatives from 2-benzylaminopyrimidine, it describes general methods for synthesizing urea and 2-aminopyrimidine (B69317) derivatives that are relevant. For instance, 1-phenyl-3-pyrimidin-2-yl urea can be prepared by reacting 2-aminopyrimidine with phenyl isocyanate. rdd.edu.iq A similar reaction with phenylisothiocyanate yields the corresponding thiourea. rdd.edu.iq These reactions are typically carried out by refluxing the reactants in a solvent such as absolute ethanol. rdd.edu.iq
The synthesis of 2-aminopyrimidine derivatives themselves can be accomplished through various condensation reactions. sci-hub.semdpi.commdpi.com A common method involves the reaction of a compound containing a guanidine (B92328) moiety with a 1,3-dicarbonyl compound or its equivalent. sci-hub.se For example, the reaction of guanidine hydrochloride with diethyl malonate under basic conditions can yield 2-aminopyrimidine derivatives. sci-hub.se
Unsymmetrical urea derivatives can be synthesized through various methods, including the reaction of amines with isocyanates, which can be generated in situ from primary amides via a Hofmann rearrangement. organic-chemistry.orgmdpi.com Another approach involves the palladium-catalyzed carbonylation of azides in the presence of amines. organic-chemistry.org
| Amine | Isocyanate/Thioisocyanate | Reaction Conditions | Product | Reference |
| 2-Aminopyrimidine | Phenyl isocyanate | - | 1-Phenyl-3-pyrimidin-2-yl urea | rdd.edu.iq |
| 2-Aminopyrimidine | Phenyl isothiocyanate | Absolute ethanol, reflux, 2 h | 1-Phenyl-3-pyrimidin-2-yl thiourea | rdd.edu.iq |
Acylation Reactions Involving this compound
Acylation of this compound involves the introduction of an acyl group onto the secondary amine nitrogen. This is a common transformation for amines and can be achieved using acylating agents like acyl chlorides or acid anhydrides. allen.inlibretexts.org The reaction of this compound with ethyl malonyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) at 0°C, followed by stirring at room temperature, leads to the formation of N-benzyl-N-(2-pyridinyl)-α-(ethoxycarbonyl)-α-diazoacetamide after a subsequent diazo transfer step. mdpi.com The initial acylation step forms the corresponding amide.
In a different context, the O-acetylation of an N-O containing analog, O-acetyl-N-benzyl-N-(pyridin-2-yl)hydroxylamine, was achieved by treating N-benzyl-N-(pyridin-2-yl)hydroxylamine with acetic anhydride (B1165640), triethylamine, and a catalytic amount of DMAP. nih.gov While this is not a direct acylation of this compound, it demonstrates a related functionalization.
The acylation of the exocyclic nitrogen in N-aryl-2-aminopyridines has also been a subject of study, often in the context of directing groups for C-H activation reactions. rsc.org For example, Ru(II)-catalyzed ortho-acylation of N-(2-pyridyl)-anilines has been reported. rsc.org
| Amine | Acylating Agent | Reagents and Conditions | Product | Reference |
| This compound | Ethyl malonyl chloride | Et₃N, CH₂Cl₂, 0°C to room temperature, 24 h | N-Benzyl-N-(pyridin-2-yl)-ethyl-2-amino-2-oxoacetate | mdpi.com |
| N-Benzyl-N-(pyridin-2-yl)hydroxylamine | Acetic anhydride | iPr₂EtN, DMAP, CH₂Cl₂ | O-Acetyl-N-benzyl-N-(pyridin-2-yl)hydroxylamine | nih.gov |
Electrophilic Benzylation of the Pyridine Ring in this compound
The direct electrophilic C-benzylation of the pyridine ring in this compound is a challenging transformation due to the electronic nature of the pyridine ring. The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic attack. gcwgandhinagar.com Consequently, the reaction does not proceed through a simple, direct C-benzylation with reagents like benzyl chloride under standard conditions. researchgate.net
Instead, the formation of C-benzylated products, specifically 2-benzylamino-5-benzylpyridine, occurs under harsh conditions, such as heating the reactants at 250°C. researchgate.net The reaction proceeds through complex intermediate states. Research suggests the involvement of 2-(N,N-dibenzylamino)pyridinium and 1-benzyl-2-benzylaminopyridinium chlorides as key intermediates. researchgate.net The proposed mechanism involves the formation of a solvent-separated ion-molecule pair, where a benzyl cation interacts with the this compound molecule, leading to electrophilic substitution at the C-5 position of the pyridine ring. researchgate.netsci-hub.box
A study of the thermolysis of this compound hydrochloride demonstrated that it is relatively stable but can rearrange to its isomer, 1-benzyl-2-imino-1,2-dihydropyridine hydrochloride, albeit in very low yields. sci-hub.box The primary pathway at high temperatures involves the formation of 2-(N,N-dibenzylamino)pyridine, which then leads to the desired 2-benzylamino-5-benzylpyridine. sci-hub.box Further thermolysis of 2-benzylamino-5-benzylpyridine hydrochloride can lead to cleavage of the aminomethylene bond, resulting in 2-amino-5-benzylpyridines as the final products. researchgate.net
Table 1: Reaction Conditions for Electrophilic Benzylation of this compound
| Reactant | Reagent | Temperature | Product | Citation |
| This compound Hydrochloride | Benzyl Chloride (1:1 molar ratio) | 250°C | 2-Benzylamino-5-benzylpyridine | researchgate.net |
Preparation of N-Benzyl-N-2-pyridylglycine and Related Structures
An unambiguous synthetic route has been established for the preparation of N-benzyl-N-2-pyridylglycine. cdnsciencepub.com This method avoids potential isomerism by carefully constructing the molecule in a stepwise fashion.
The synthesis begins with the preparation of N-2-pyridylaminoacetonitrile. This is achieved by treating 2-aminopyridine with a combination of formalin, sodium bisulfite, and sodium cyanide. The resulting acetonitrile (B52724) derivative is then subjected to benzylation. Following the introduction of the benzyl group, the nitrile functional group is converted to a carboxylic acid via acid hydrolysis. This final step yields N-benzyl-N-2-pyridylglycine, which is typically isolated as its sodium salt for stability and ease of handling. cdnsciencepub.com
This resulting N-benzyl-N-2-pyridylglycine is a valuable intermediate. For example, it can undergo cyclization with reagents like chloroacetic anhydride and chloroacetic acid in refluxing dioxane to form complex heterocyclic structures such as anhydro(1-benzyl-2-chloroacetyl-3-hydroxyimidazo[1,2-a]pyridinium hydroxide). cdnsciencepub.com
Table 2: Synthetic Steps for N-Benzyl-N-2-pyridylglycine
| Step | Precursor | Reagents | Product | Citation |
| 1 | 2-Aminopyridine | Formalin, Sodium Bisulfite, Sodium Cyanide | N-2-Pyridylaminoacetonitrile | cdnsciencepub.com |
| 2 | N-2-Pyridylaminoacetonitrile | Benzylating Agent | N-Benzyl-N-2-pyridylaminoacetonitrile | cdnsciencepub.com |
| 3 | N-Benzyl-N-2-pyridylaminoacetonitrile | Acid (for hydrolysis) | N-Benzyl-N-2-pyridylglycine | cdnsciencepub.com |
Synthesis of Substituted this compound Derivatives (e.g., 2-(4-Methoxybenzylamino)-pyridine)
Substituted this compound derivatives are commonly synthesized via nucleophilic substitution reactions where an aminopyridine moiety displaces a leaving group on a substituted benzyl halide, or vice-versa. The compound 2-(4-methoxybenzylamino)pyridine (B147247) is a key intermediate in the synthesis of more complex molecules. lookchem.comchemicalbook.com
One general and effective method involves the reaction of a halo-pyridine with a substituted benzylamine. For instance, derivatives have been prepared by reacting N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with (4-methoxyphenyl)methanamine. mdpi.com This type of reaction, often performed at elevated temperatures, results in the formation of the desired C-N bond between the pyridine ring and the benzylamine nitrogen. mdpi.com
Another approach involves the N-alkylation of a 2-aminopyridine derivative with a substituted benzyl halide. A relevant example is the synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. In this multi-step synthesis, the key benzylation step involves treating 2-(3-aminopropylamino)pyridine with sodium hydride in DMSO to form the corresponding anion, which is then reacted with 4-methoxybenzyl chloride to yield the N-benzylated product. prepchem.com
Table 3: Examples of Synthesis for Substituted this compound Derivatives
| Precursor 1 | Precursor 2 | Conditions | Product | Citation |
| 2-(3-Aminopropylamino)pyridine | 4-Methoxybenzyl chloride | 1) NaH, DMSO; 2) Addition at <30°C | 2-[N-(3-Aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine | prepchem.com |
| N-((6-Chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (4-Methoxyphenyl)methanamine | Heat | N-Methyl-6-((4-methoxybenzyl)amino)pyridin-3-yl)-... derivative | mdpi.com |
Structural Elucidation and Spectroscopic Characterization of 2 Benzylaminopyridine and Its Compounds
Advanced X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. creative-biostructure.com By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal, precise information about bond lengths, bond angles, and crystal packing can be obtained. creative-biostructure.comuol.de
Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. creative-biostructure.commdpi.com This technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern that allows for the precise calculation of atomic positions. uol.de
Research on a cocrystal of 2-Benzylaminopyridine with oxalic acid (BAPOA) successfully utilized SCXRD to determine its structure. researchgate.net The analysis revealed that the cocrystal belongs to the orthorhombic crystal system with a Cc space group. researchgate.net In coordination chemistry, SCXRD has been employed to characterize complexes involving 2-BAP. For example, the structure of a nickel(II) complex, Bis2-(benzylamino)pyridine-κN(nitrato-κ2O,O′)nickel(II), was elucidated using SCXRD. iucr.org The study provided detailed crystallographic data, confirming the coordination of two 2-BAP ligands to the nickel center in a distorted octahedral geometry. iucr.org
Table 1: Crystallographic Data for a Nickel(II) Complex of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | [Ni(C₈H₇O₃)(NO₃)(C₁₂H₁₂N₂)₂] |
| Formula Weight (Mr) | 640.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3522 (2) |
| b (Å) | 16.7539 (3) |
| c (Å) | 16.8132 (3) |
| β (°) | 95.5831 (17) |
| Volume (ų) | 2902.25 (9) |
| Z | 4 |
| Temperature (K) | 110 |
Data sourced from a study on a nickel(II) complex containing this compound ligands. iucr.org
Powder X-ray Diffraction (PXRD) is a vital technique used to analyze the crystalline nature of a bulk sample. ucmerced.edu Unlike SCXRD, which studies a single crystal, PXRD examines a powder composed of numerous small crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. ucmerced.edu
PXRD is instrumental in confirming that a synthesized bulk material is a single crystalline phase and matches the structure determined by SCXRD. rsc.org Studies on this compound have utilized PXRD to confirm the crystalline nature of the grown crystals. researchgate.net Similarly, for the cocrystal of 2-BAP with oxalic acid, PXRD was used to confirm the structure of the bulk cocrystal material after its initial determination by SCXRD. researchgate.net The presence of sharp, well-defined peaks in the powder XRD patterns of materials like metal complexes of 2-BAP is a clear indicator of their crystalline phase. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of molecules. su.se These methods are essential for identifying the functional groups present in a molecule, as different types of bonds (e.g., N-H, C=O, C-H) vibrate at characteristic frequencies upon absorbing infrared radiation or scattering laser light. su.se
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative analysis of chemical compounds, providing detailed information about the functional groups present. pressbooks.pubmdpi.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure.
Key absorptions include a distinct N-H stretching vibration and stretches associated with the aromatic rings. For instance, the N-H stretch is reported around 3360 cm⁻¹, while aromatic C-H stretches appear near 2944 cm⁻¹. The analysis of a cocrystal of 2-BAP also relied on FTIR to identify the functional groups present. researchgate.net The technique is sensitive enough to detect changes in bonding, such as those occurring during the formation of complexes or cocrystals.
Table 2: Selected FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3360 | N–H stretching | |
| 2944 | Aromatic C–H stretches |
Data is based on spectroscopic characterization of this compound.
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique to FTIR. irdg.orgpotsdam.edu It relies on the inelastic scattering of monochromatic laser light. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. su.se The use of near-infrared lasers in FT-Raman minimizes the issue of fluorescence that can plague conventional Raman spectroscopy. irdg.org The structural characterization of this compound and its cocrystals has been supported by FT-Raman analysis to further confirm the vibrational modes of the molecule. researchgate.netnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. rsc.orgebsco.com It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), allowing for the mapping of atomic connectivity within a molecule. rsc.org
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, and the amine (NH) proton. Similarly, the ¹³C NMR spectrum reveals characteristic peaks for the different carbon atoms in the molecule, including those in the pyridine and benzene (B151609) rings. Two-dimensional NMR techniques can further elucidate complex structural relationships and connectivity. wikipedia.org
Table 3: NMR Spectroscopic Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 9.16 (s, 1H) | NH |
| 8.50–7.33 (m, 4H) | Pyridine-H | |
| 7.02–6.98 (m, 5H) | Benzyl-H | |
| ¹³C NMR | 160.31 | C–N |
| 149.43 | Pyridine-C2 | |
| 119.99–137.49 | Aromatic Carbons |
Data sourced from spectroscopic analysis of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, ¹H NMR analysis reveals a distinct set of signals corresponding to the protons of the pyridine ring and the benzyl group.
In a typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons on the pyridine ring appear as a multiplet in the range of δ 8.50–7.33 ppm. The five protons of the benzyl group's phenyl ring resonate as a multiplet between δ 7.02–6.98 ppm. A key singlet at δ 9.16 ppm is attributed to the amine (NH) proton, and the methylene (B1212753) (-CH₂) protons of the benzyl group show a singlet at approximately δ 4.7 ppm.
| Proton Type | Chemical Shift (δ, ppm) | Solvent | Multiplicity |
|---|---|---|---|
| Pyridine-H | 8.50–7.33 | DMSO-d₆ | Multiplet |
| Benzyl-H | 7.02–6.98 | DMSO-d₆ | Multiplet |
| NH | 9.16 | DMSO-d₆ | Singlet |
| -CH₂- | ~4.7 | CDCl₃ | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the information from ¹H NMR, ¹³C NMR spectroscopy provides insight into the carbon skeleton of this compound. The spectrum displays characteristic peaks for the different carbon environments within the molecule.
Key resonances in the ¹³C NMR spectrum include a signal at approximately δ 160.31 ppm, which is assigned to the carbon atom double-bonded to the amine nitrogen (C=N). The C2 carbon of the pyridine ring appears at around δ 149.43 ppm. The aromatic carbons of both the pyridine and benzyl rings resonate in the region of δ 119.99–137.49 ppm.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| C=N | 160.31 |
| Pyridine-C2 | 149.43 |
| Aromatic Carbons | 119.99–137.49 |
The combined data from ¹H and ¹³C NMR spectroscopy provide a comprehensive and unambiguous assignment of the structure of this compound, confirming the connectivity of the benzyl and aminopyridine moieties. cyberleninka.ru
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this radiation promotes electrons from a ground state to a higher energy excited state. shu.ac.uk In organic molecules like this compound, these transitions primarily involve n → π* and π → π* excitations of valence electrons in chromophores, which are specific functional groups with low excitation energies. shu.ac.uklibretexts.org
The UV-Vis spectrum of a Schiff base ligand derived from 2-aminopyrazine, which is structurally related to this compound, showed absorption bands at 264.28 nm, 321.93 nm, and 357.31 nm. mdpi.com These bands are assigned to π–π* and n–π* transitions. mdpi.com The presence of conjugated systems, such as the aromatic rings in this compound, typically results in absorption in the 200-400 nm region of the UV spectrum. libretexts.org The superposition of vibrational and rotational transitions on these electronic transitions leads to broad absorption bands rather than sharp lines. shu.ac.uk
| Transition Type | Wavelength (λmax, nm) |
|---|---|
| π → π | 264.28 |
| n → π / π → π | 321.93 |
| n → π | 357.31 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M+). chemguide.co.uk
For this compound (C₁₂H₁₂N₂), the expected molecular weight is approximately 184.24 g/mol . Electrospray ionization mass spectrometry (ESI-MS) would therefore show a prominent peak at an m/z (mass-to-charge ratio) of 184.24, corresponding to the [M+H]⁺ ion.
The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. Common fragmentation patterns in amines involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of a benzyl radical or a pyridinylamino radical, resulting in characteristic fragment ions. The analysis of these fragmentation pathways confirms the connectivity of the benzyl group to the aminopyridine moiety. chemguide.co.uklibretexts.org
Computational Chemistry and Theoretical Investigations of 2 Benzylaminopyridine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It has proven to be a good balance between computational cost and accuracy for chemical calculations. arxiv.org DFT calculations for 2-benzylaminopyridine are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31+G(d,p) or 6-311++G(d,p), to obtain a detailed understanding of its molecular properties. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. faccts.defaccts.de For this compound, DFT calculations have been used to determine its optimized geometry. researchgate.net A key structural feature revealed by these calculations is the non-coplanar arrangement of the benzyl (B1604629) and pyridyl rings. The dihedral angle between these two rings has been calculated to be 67.2 (1)°. iucr.org This optimized structure provides the foundation for all subsequent property calculations.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Dihedral Angle | Benzyl Ring - Pyridyl Ring | 67.2 (1)° iucr.org |
| Bond Lengths | C-C and C-N bonds | Show normal values iucr.org |
Vibrational frequency analysis, performed computationally, predicts the frequencies of molecular vibrations. uni-rostock.de These theoretical frequencies can be correlated with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to identify and assign specific vibrational modes to functional groups within the molecule. researchgate.netkit.edu
For this compound, DFT calculations using the B3LYP/6-31+G(d,p) basis set have been employed to determine the frequency and intensity of its vibrational bands. researchgate.net The calculated harmonic vibrational frequencies often deviate systematically from experimental values, and this can be corrected by applying a scaling factor. nih.govresearchgate.net This correlative approach is crucial for confirming the presence of specific functional groups and understanding the molecule's vibrational behavior. researchgate.net
Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | Data not available | Data not available | Amine group vibration |
| C-H Aromatic Stretch | Data not available | Data not available | Benzyl and Pyridyl rings |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. physchemres.org
Calculations for this compound have shown that the analysis of HOMO and LUMO energies helps in understanding the charge transfer that occurs within the molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This intramolecular charge transfer is a key factor in the molecule's potential biological and chemical activities. irjweb.com
Table 3: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) maps are valuable computational tools for predicting the reactive sites of a molecule. uni-muenchen.de The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red and yellow areas indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net
For this compound, MEP maps can identify the regions around the nitrogen atoms and the aromatic rings as potential sites for interaction. researchgate.net The nitrogen atoms, being electronegative, would be expected to show negative potential, making them likely sites for protonation or coordination with metal ions. The analysis of MEP maps confirms the pharmaceutical importance of related cocrystals, suggesting its utility for this compound as well. researchgate.net
Electronic Structure Analysis: HOMO-LUMO Energy Gap and Charge Transfer within this compound
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
In the context of this compound and its derivatives, NBO analysis is employed to understand the delocalization of charge and different types of interactions within the molecule. researchgate.net This analysis can reveal the stabilizing effects of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, providing a deeper understanding of the molecule's electronic stability. uni-muenchen.de
Supramolecular Interaction Analysis via Computational Methods
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Computational methods are crucial for analyzing these interactions, which include hydrogen bonding and π-π stacking. researchgate.net
In studies involving this compound, computational analyses have been instrumental in understanding its role in forming supramolecular structures. For instance, in the solid state, this compound molecules can form dimers through intermolecular N-H···N hydrogen bonds. iucr.org These dimers are further stabilized by C-H···π stacking interactions, leading to the formation of a three-dimensional supramolecular network. iucr.org Theoretical studies, often in conjunction with experimental techniques like X-ray crystallography, help to elucidate the geometry and energetic features of these non-covalent interactions, highlighting the importance of hydrogen bonding in the formation of these larger assemblies. researchgate.net
Theoretical Studies of Optical Properties: Non-linear Optical (NLO) Properties
Computational chemistry provides a powerful lens for investigating the electronic and optical properties of molecules like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its non-linear optical (NLO) characteristics. researchgate.netresearchgate.net NLO materials are of significant interest for applications in photonics and optoelectronics, and computational models offer a predictive framework for understanding the structure-property relationships that govern NLO responses. nih.govdiva-portal.org
The NLO response of a molecule is determined by its reaction to an applied electric field. When the field is strong, such as from a laser, the induced dipole moment is no longer linear. This non-linear response is described by higher-order terms, primarily the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). wikipedia.orgmdpi.com For this compound, theoretical calculations have focused on determining the molecular polarizability (α) and the first-order hyperpolarizability (β) to evaluate its potential as an NLO material. researchgate.netresearchgate.net
Research has utilized DFT methods with functionals like B3LYP and basis sets such as 6-31+G(d,p) and 6-31+G** to perform these calculations. researchgate.netresearchgate.netresearchgate.net These studies compute the optimized molecular geometry and use it to determine various electronic properties. The investigation of NLO properties is often linked to the analysis of intramolecular charge transfer (ICT), which can be explored through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) analyses. researchgate.netresearchgate.net A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often indicates a higher potential for charge transfer and, consequently, a more significant NLO response. researchgate.netnih.gov For this compound, calculations of HOMO-LUMO energies have been performed to show that charge transfer occurs within the molecule, a key factor for NLO activity. researchgate.netresearchgate.net
In a study on a cocrystal of this compound with oxalic acid, DFT calculations were employed to analyze the structure and properties. researchgate.net The NBO analysis revealed insights into delocalization of charge, and the study confirmed the material's NLO property through experimental Second-Harmonic Generation (SHG) tests, which are supported by the theoretical calculations of hyperpolarizability. researchgate.net While specific numerical values for the hyperpolarizability of the isolated this compound molecule are not detailed in these specific studies, the computational results affirm its NLO active nature. researchgate.netresearchgate.net The high values of calculated polarizability and hyperpolarizability in similar pyridine (B92270) derivatives confirm good NLO activity. arxiv.org
Detailed Research Findings
Theoretical investigations provide detailed values for the electric dipole moment (μ), molecular polarizability (α), and first-order hyperpolarizability (β). These parameters quantify the NLO response of the molecule. The table below outlines the key NLO parameters that are typically calculated in theoretical studies.
Table 1: Calculated NLO Properties and Related Parameters for Pyridine Derivatives Note: The following table is a representative example based on computational studies of NLO-active organic molecules. Specific values for this compound are determined via similar computational methods.
| Parameter | Symbol | Significance in NLO Studies | Typical Unit |
| Dipole Moment | μ | Influences molecular alignment and solubility; a large dipole moment can contribute to NLO activity. | Debye |
| Mean Polarizability | ⟨α⟩ | Describes the linear response of the electron cloud to an electric field. | esu |
| Anisotropy of Polarizability | Δα | Measures the deviation from spherical symmetry in polarizability. | esu |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like SHG. wikipedia.org | esu |
esu: electrostatic unit
The calculation of these properties is performed using specific components of the polarizability and hyperpolarizability tensors, as determined by the computational output.
Table 2: Computational Methodology for NLO Properties
| Computational Method | Basis Set | Application in NLO Study | Reference |
| Density Functional Theory (DFT) - B3LYP | 6-31+G(d,p) | Used to determine the optimized geometry and calculate HOMO-LUMO energies and first-order molecular hyperpolarizability for 2-BAP. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) - B3LYP | 6-31+G** | Adopted to calculate optimized geometrical parameters and analyze NBO for the 2-BAP cocrystal, revealing NLO properties. researchgate.net | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | N/A | Investigates hyperconjugative interactions and intramolecular charge transfer (ICT), which are fundamental to NLO activity. researchgate.net | researchgate.net |
These computational approaches consistently indicate that this compound possesses characteristics favorable for non-linear optical applications, primarily driven by the potential for intramolecular charge transfer between the pyridine ring and the benzylamino group.
Coordination Chemistry of 2 Benzylaminopyridine
2-Benzylaminopyridine as a Ligand in Metal Complexes
This compound (2-BAP) is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.gov Its utility stems from the presence of two nitrogen donor atoms, which allow it to bind to metal centers in different ways, influencing the resulting complex's geometry, reactivity, and potential applications. nih.gov The study of 2-BAP complexes is an active area of research, with applications spanning from materials science to catalysis.
Ligand Properties and Coordination Modes (e.g., N-donor capabilities)
This compound possesses two nitrogen donor sites: the pyridine (B92270) ring nitrogen and the secondary amine nitrogen. This dual-donor capability allows it to function as a flexible ligand. It can act as a monodentate ligand, coordinating through the more basic pyridine nitrogen, or as a bidentate chelating ligand, where both nitrogen atoms bind to the same metal center. researchgate.net The coordination mode adopted depends on several factors, including the metal ion, the other ligands present, and the reaction conditions.
The pyridine nitrogen is a strong σ-donor, while the amino nitrogen is also a good donor. wikipedia.org When both nitrogens coordinate to a metal, they form a stable five-membered chelate ring. This chelation enhances the stability of the resulting complex, an effect known as the chelate effect. The benzyl (B1604629) group attached to the amino nitrogen introduces steric bulk, which can influence the stereochemistry and accessibility of the metal center.
In some complexes, 2-BAP has been observed to act as a bridging ligand, connecting two different metal centers. This can lead to the formation of polynuclear complexes and coordination polymers with interesting structural and magnetic properties. Furthermore, the N-H group of the amino moiety can participate in hydrogen bonding, which can play a crucial role in the supramolecular assembly of the complexes in the solid state. nih.gov
| Property | Description | References |
|---|---|---|
| Donor Atoms | Pyridine nitrogen and amino nitrogen | |
| Coordination Modes | Monodentate, bidentate chelating, bridging | nih.govresearchgate.net |
| Chelate Ring Size | 5-membered ring in bidentate mode | |
| Steric Influence | The benzyl group provides steric bulk. | |
| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor. | nih.gov |
Stereochemical Aspects of Coordination Compounds
In octahedral complexes with two 2-BAP ligands, for instance, the ligands can arrange in either a cis or trans fashion. The steric hindrance from the benzyl groups can favor a specific isomer. For example, in a nickel(II) complex containing two 2-BAP ligands and other co-ligands, the 2-BAP molecules were found to adopt a disposition that minimizes steric clashes, resulting in a distorted octahedral geometry. iucr.orgnih.gov The bite angle of other ligands in the coordination sphere can also force a particular arrangement of the 2-BAP ligands. iucr.orgnih.gov
The chirality of the metal center can be induced by the coordination of prochiral ligands like 2-BAP. Although 2-BAP itself is not chiral, its coordination in a non-symmetrical environment can lead to the formation of enantiomeric or diastereomeric complexes. This is particularly relevant in the design of chiral catalysts for asymmetric synthesis.
Synthesis and Characterization of Specific Metal Complexes
Copper(I) Complexes of this compound
The synthesis of copper(I) complexes with this compound has been explored. jscimedcentral.com Copper(I) has a d¹⁰ electron configuration and typically forms complexes with coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. jscimedcentral.com
The reaction of a copper(I) salt, such as copper(I) iodide, with this compound in an appropriate solvent can yield the desired complex. The stoichiometry of the reactants and the reaction conditions can be tuned to control the final product. Characterization of these complexes is typically carried out using techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. IR spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine and amine groups.
Ruthenium(II)-Arene Complexes with this compound Ligands
Ruthenium(II)-arene complexes are a class of organometallic compounds that have shown promise in catalysis and medicinal chemistry. nih.govrsc.orgspbu.ru The general formula for these complexes is [(η⁶-arene)Ru(L)X]ⁿ⁺, where L is a chelating or monodentate ligand and X is a halide or other anionic ligand.
Complexes of the type [(η⁶-p-cymene)RuCl₂(2-BAP)] have been synthesized and characterized. researchgate.net In these complexes, this compound acts as a monodentate ligand, coordinating to the ruthenium center through the pyridine nitrogen atom. researchgate.net The synthesis typically involves the reaction of the dimeric precursor [(η⁶-p-cymene)RuCl₂]₂ with two equivalents of this compound. spbu.ru
These complexes have been characterized by ¹H and ¹³C NMR spectroscopy, vibrational and electronic spectroscopies, and in some cases, X-ray crystallography. researchgate.net Cyclic voltammetry studies have been used to determine their electrochemical stability. researchgate.net The electronic properties and reactivity of these complexes can be tuned by modifying the arene ligand or the substituents on the this compound ligand.
Exploration of Other Transition Metal Coordination Compounds
Beyond copper(I) and ruthenium(II), this compound has been used to synthesize complexes with a range of other transition metals, including nickel(II), cobalt(II), and cadmium(II). iucr.orgresearchgate.netnih.gov
For instance, a nickel(II) complex, [Ni(C₈H₇O₃)(NO₃)(C₁₂H₁₂N₂)₂], has been synthesized and structurally characterized. iucr.orgnih.gov In this compound, two 2-BAP molecules act as monodentate ligands, coordinating to the Ni(II) center through their pyridine nitrogen atoms. The nickel ion is six-coordinate with a distorted octahedral geometry. iucr.orgnih.gov
The reaction of this compound with cobalt(II) and other metal salts has also been investigated, leading to the formation of new coordination compounds. researchgate.net The characterization of these complexes often involves a combination of spectroscopic techniques (IR, UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction to elucidate their structures and electronic properties. nih.gov
| Metal | Complex Example | Coordination Mode of 2-BAP | Geometry | References |
|---|---|---|---|---|
| Copper(I) | Not specified | Not specified | Tetrahedral (typical) | jscimedcentral.com |
| Ruthenium(II) | [(η⁶-p-cymene)RuCl₂(2-BAP)] | Monodentate (N-pyridine) | Piano-stool | researchgate.net |
| Nickel(II) | [Ni(C₈H₇O₃)(NO₃)(C₁₂H₁₂N₂)₂] | Monodentate (N-pyridine) | Distorted Octahedral | iucr.orgnih.gov |
| Cobalt(II) | Complexes with substituted 2-pyridyl amine based ligands | Bidentate (N,N) | Not specified | researchgate.net |
| Cadmium(II) | Not specified | Not specified | Octahedral (typical) | nih.gov |
Structural Aspects of this compound Coordination Compounds
The structural characteristics of coordination compounds containing this compound (2-BAP) are defined by the ligand's interaction with the metal center and the subsequent intermolecular forces that dictate the crystal packing. The pyridine nitrogen and the secondary amine nitrogen provide two potential coordination sites, allowing 2-BAP to act as a versatile ligand in the formation of complex metal-containing structures.
In mixed-ligand systems, this compound often coordinates to the metal center as a monodentate ligand through its pyridine nitrogen atom. A notable example is the nickel(II) complex, Bis2-(benzylamino)pyridine-κN(nitrato-κ2O,O′)nickel(II). iucr.org In this compound, the central Ni(II) atom is six-coordinated, bonded to two pyridine nitrogen atoms from two separate 2-BAP ligands, two oxygen atoms from a deprotonated o-vanillin moiety, and two oxygen atoms from a bidentate nitrate (B79036) anion. iucr.org
The resulting coordination environment around the Ni(II) center is a distorted octahedral geometry. iucr.org This distortion is primarily caused by the steric constraints of the bidentate nitrate ligand, which has a small bite angle of 61.01 (3)°. iucr.org This constraint influences the orientation of the two this compound ligands, resulting in trans angles ranging from 158.65 (3)° to 175.76 (3)° and cis angles from 61.01 (3)° to 102.30 (4)°. iucr.org The 2-BAP molecules in this complex act as flexible pendant arms. iucr.org
The bond lengths within this nickel(II) complex are within the typical ranges observed for similar structures.
Interactive Data Table: Selected Bond Lengths in a Ni(II) Complex with this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| Ni | N(1B) (from 2-BAP) | 2.0555 (10) |
| Ni | N(1C) (from 2-BAP) | 2.1230 (9) |
| Ni | O(1) (from Nitrate) | 2.1148 (8) |
| Ni | O(2) (from Nitrate) | 2.1476 (9) |
| Ni | O(1A) (from o-vanillin) | 1.9690 (8) |
| Ni | O(2A) (from o-vanillin) | 2.0565 (8) |
Data sourced from a study on a mixed ligand nickel(II) complex. iucr.org
In the aforementioned nickel(II) complex, the crystal packing is consolidated by hydrogen bonds and other weak secondary interactions. iucr.org Specifically, hydrogen bonds form between the amine (N-H) group of the this compound ligand and the deprotonated phenol (B47542) oxygen atom of the o-vanillin moieties. iucr.org In addition to these, weak C-H⋯O interactions are also present. iucr.org These collective interactions effectively link the discrete complex molecules into one-dimensional ribbons that extend along the c-axis of the crystal. iucr.org
The uncoordinated this compound ligand itself demonstrates a strong tendency to form supramolecular structures. Through intermolecular N-H···N hydrogen bonds, it forms centrosymmetric dimers. jyu.fimdpi.com These dimers are further connected by C-H···π stacking interactions, ultimately building a three-dimensional supramolecular network. jyu.fimdpi.com This inherent ability to form extensive networks via non-covalent interactions underscores its potential as a building block in materials science.
Metal-Ligand Coordination Geometries and Bond Lengths
Applications of this compound in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The design and synthesis of MOFs is a significant area of research due to their potential applications in fields such as gas storage, catalysis, and sensing. mdpi.com
This compound is recognized as a valuable building block for the construction of MOFs and other coordination networks. jyu.fimdpi.com Its utility stems from its bifunctional nature, possessing two nitrogen donor sites (the pyridine and amine groups) that allow it to act as a bidentate or chelating ligand with metal ions. This chelation contributes to the formation of stable and unique structural characteristics in the resulting metal complexes.
Research has demonstrated that 2-BAP can be used in the synthesis of stable complexes under conditions typically used for MOF production. For instance, reacting this compound with cerium nitrate under hydrothermal conditions yields stable, single-crystal structures, highlighting its suitability for creating advanced materials. The ability of 2-BAP based ligands to form stable coordination networks that may exhibit interesting electronic and magnetic properties is an area of active exploration.
Supramolecular Chemistry Involving 2 Benzylaminopyridine
Cocrystal Formation and Design Principles
The design of cocrystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, is a cornerstone of crystal engineering. nih.govmdpi.com 2-Benzylaminopyridine has emerged as a significant component in this field, primarily due to its ability to form stable cocrystals with various organic acids. researchgate.net These cocrystals often exhibit enhanced physicochemical properties compared to the individual components, such as improved solubility, which is a critical factor in pharmaceutical applications. mdpi.com
Cocrystallization of this compound with Organic Acids (e.g., Oxalic Acid)
A notable example of this compound's cocrystallization capabilities is its interaction with dicarboxylic acids, particularly oxalic acid. researchgate.netmdpi.com Research has demonstrated the successful synthesis of a 1:1 cocrystal of this compound with oxalic acid. researchgate.net This process is often achieved through techniques like slow evaporation from a solution, which allows for the growth of high-quality single crystals suitable for detailed structural analysis. researchgate.netscite.ai
The formation of these cocrystals is guided by the principles of molecular recognition, where the complementary functional groups of the constituent molecules interact in a predictable manner. nih.govnih.gov In the case of the this compound-oxalic acid cocrystal, the acidic protons of oxalic acid and the basic nitrogen atoms of the pyridine (B92270) ring play a crucial role. This interaction can lead to proton transfer, forming a salt, or result in a neutral cocrystal held together by strong hydrogen bonds. scite.ai The specific outcome is often influenced by the difference in the pKa values of the components. d-nb.info
The resulting cocrystal exhibits a unique crystalline phase, distinct from its parent compounds, which can be confirmed through techniques like X-ray Powder Diffraction (XRPD). researchgate.net This new solid phase often possesses different thermal properties, such as a distinct melting point, as observed by Differential Scanning Calorimetry (DSC). researchgate.net
Table 1: Experimental Techniques for Cocrystal Characterization
| Technique | Purpose | Reference |
|---|---|---|
| Single Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms in the crystal. | researchgate.net |
| X-ray Powder Diffraction (XRPD) | Confirms the formation of a new crystalline phase. | researchgate.net |
| Differential Scanning Calorimetry (DSC) | Measures differences in thermal properties, such as melting point. | researchgate.net |
Intermolecular Interactions in this compound Cocrystals (e.g., Hydrogen Bonding, Hirshfeld Surfaces, Fingerprint Plots)
The stability of this compound cocrystals is governed by a network of intermolecular interactions. researchgate.netnih.gov Hydrogen bonding is a primary force, with the amine and pyridine nitrogen atoms of this compound acting as hydrogen bond acceptors and the amine hydrogen acting as a donor. nih.govbiosynth.com In cocrystals with organic acids, strong hydrogen bonds form between the acid's carboxylic group and the pyridine's nitrogen atom. mdpi.com
To visualize and quantify these intricate interactions, computational tools such as Hirshfeld surface analysis and 2D fingerprint plots are employed. researchgate.netnih.govijcrt.org A Hirshfeld surface maps the electron distribution of a molecule within a crystal, highlighting regions of close contact with neighboring molecules. ijcrt.orgmdpi.com The normalized contact distance (dnorm) mapped on this surface reveals the nature and strength of intermolecular interactions, with red spots indicating short, strong contacts like hydrogen bonds. mdpi.comnih.gov
Formation of Supramolecular Architectures and Networks
Beyond the formation of discrete cocrystals, this compound is instrumental in the construction of larger, more complex supramolecular architectures. tue.nl These extended networks are built upon the same principles of molecular recognition and self-assembly that govern cocrystal formation. tue.nl The ability of this compound to act as a bidentate ligand, with its two nitrogen donor atoms, allows it to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). iucr.org
In the absence of metal ions, this compound molecules can self-assemble through intermolecular hydrogen bonds to form dimers and, subsequently, more extended chains or sheets. iucr.org For example, intermolecular N-H···N hydrogen bonds can create centrosymmetric dimers with a characteristic R2(2)(8) graph-set motif. iucr.org These dimers can then be further linked by weaker interactions, such as C-H···π stacking, to build up a three-dimensional network. iucr.org
The resulting supramolecular architectures can exhibit a variety of topologies, from simple one-dimensional chains to complex three-dimensional frameworks. grafiati.comresearchgate.net The specific architecture is influenced by factors such as the solvent used for crystallization and the presence of other molecules that can act as templates or guests within the network.
Role of this compound as a Hydrogen Bond Donor
A key feature of this compound in supramolecular chemistry is its role as a hydrogen bond donor. nih.govbiosynth.com The secondary amine group (-NH-) in the molecule possesses a hydrogen atom that can readily participate in hydrogen bonding. nih.gov This donor capability is fundamental to its ability to form cocrystals with hydrogen bond acceptors, such as the carbonyl oxygen atoms of carboxylic acids. mdpi.com
In the context of supramolecular assemblies, this hydrogen bond donor functionality is crucial for the formation of robust and predictable synthons. A supramolecular synthon is a structural unit within a supermolecule that is formed by intermolecular interactions. mdpi.com The reliable formation of these synthons is a primary goal of crystal engineering. In cocrystals with dicarboxylic acids, for instance, a common and stable heterosynthon involves a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen, and another between the this compound's amine hydrogen and the carboxylic acid's carbonyl oxygen. mdpi.com
Biological Activity and Medicinal Chemistry Applications of 2 Benzylaminopyridine Derivatives
Antimicrobial and Antibacterial Activities of 2-Benzylaminopyridine and its Derivatives
This compound is noted for its bactericidal properties. researchgate.net Its unique structure, featuring a benzyl (B1604629) group attached to an aminopyridine core, serves as a foundation for developing various derivatives with enhanced antimicrobial effects. nih.gov Modifications, such as the synthesis of N-alkyl-2-benzylaminopyridinium iodides, have produced compounds with a broad and high range of bactericidal activity. nih.gov One such derivative, 2BAP-12 (an N-dodecyl derivative), exhibited higher activity against all tested bacteria than N-dodecylpyridinium iodide, which lacks the benzylamino group. nih.gov This suggests the large benzylamino substituent on the pyridine (B92270) ring contributes significantly to its exceptional bactericidal properties. nih.gov
Inhibition of Tyrosine Kinase Activity by this compound
One of the key mechanisms underlying the biological effects of this compound is its ability to inhibit the activity of tyrosine kinases. researchgate.net Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways, and their inhibition can disrupt essential processes in both bacterial and eukaryotic cells. benthamscience.comsemanticscholar.org The bactericidal properties of this compound are attributed, in part, to this inhibitory action on tyrosine kinases. This mechanism is significant as it is also implicated in the compound's potential anticancer effects. benthamscience.com
Antibacterial Properties Against Specific Bacterial Strains (e.g., Sulfate-Reducing Bacteria)
Derivatives of this compound have shown notable efficacy against specific and problematic bacterial strains. Research has focused on their activity against sulfate-reducing bacteria (SRB), which are known to cause microbial corrosion. acs.org A study involving newly synthesized 2,3-dihydroimidazo[1,2-a]pyridinium bromides, derived from this compound, demonstrated antibacterial properties against Desulfomicrobium sp. and Desulfovibrio sp. strains. acs.org These compounds were found to inhibit the sulfate-reducing activity of these bacteria by up to 92.4%. acs.org The metabolic activity of SRB is crucial for their survival and corrosive action, and the ability of these derivatives to disrupt this process highlights their potential as specialized antibacterial agents. acs.orgmdpi.com
Antibiofilm Properties of this compound Derivatives
Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. researchgate.netnih.gov The development of agents that can inhibit biofilm formation is a critical area of antimicrobial research. encyclopedia.pubnih.gov Derivatives of this compound have demonstrated promising antibiofilm capabilities. acs.org Specifically, 1-benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide was shown to have antibiofilm properties in a medium containing SRB. acs.org The compound significantly reduced the number of SRB in the biofilm by 3 to 4 orders of magnitude, showcasing its potential to combat biofilm-associated problems like biocorrosion. acs.org This antibiofilm action is partly explained by the ability of these compounds to reduce the adhesion of bacteria to surfaces. acs.org
| Derivative Type | Target Bacteria | Observed Activity | Reference |
| N-alkyl-2-benzylaminopyridinium iodides | Escherichia coli K12 W3110, others | High bactericidal activity, dependent on alkyl chain length (dodecyl optimal). | nih.gov |
| 2,3-dihydroimidazo[1,2-a]pyridinium bromides | Sulfate-Reducing Bacteria (Desulfomicrobium sp., Desulfovibrio sp.) | Inhibition of sulfate-reducing activity up to 92.4%. | acs.org |
| 1-benzyl-2-hydroxy-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridinium bromide | Sulfate-Reducing Bacteria (Desulfomicrobium sp., Desulfovibrio sp.) | Reduces biofilm bacteria by 3-4 orders of magnitude. | acs.org |
Anticancer and Antitumor Potential of this compound Analogs
The pyridine scaffold is a popular N-heteroaromatic structure incorporated into numerous pharmacologically active compounds. researchgate.net Derivatives of 2-aminopyridine (B139424), including this compound analogs, have been a focus of research for developing new anticancer agents. nih.govbenthamscience.comnih.gov Studies have demonstrated that various derivatives possess antiproliferative activities against several human cancer cell lines, including those for colorectal, breast, and liver cancer. researchgate.netsemanticscholar.orgfrontiersin.org For instance, certain amino acid conjugates of 2-aminopyridine displayed promising inhibition in cisplatin-resistant ovarian cancer cell lines. nih.gov
Interaction with Biological Targets and Mechanisms of Action
The anticancer potential of this compound and its analogs is linked to their interaction with specific molecular targets. A primary mechanism of action is the inhibition of tyrosine kinases, which are often overactive in tumor cells and are crucial for regulating growth factor signaling pathways. benthamscience.com This inhibition suggests a direct role in controlling the aberrant proliferation characteristic of cancer. Furthermore, these compounds can act as ligands in coordination chemistry, forming complexes with metals, which may enhance their biological activity. Docking studies have shown that 2-aminopyridine derivatives can exhibit a strong binding affinity with multiple protein targets within cellular signaling cascades implicated in cancer. nih.govnih.gov
Modulation of Cellular Pathways (e.g., Wnt Pathway Inhibition)
A key area of investigation for the anticancer effects of 2-aminopyridine derivatives is their ability to modulate critical cellular pathways, particularly the Wnt signaling pathway. acs.org The Wnt pathway is fundamental in development, and its dysregulation is linked to a wide range of cancers. researchgate.net
Research has identified that 2-amino-pyridine derivatives can suppress the activation of the Wnt/β-catenin pathway. acs.org The central component of this pathway, β-catenin, is a transcriptional co-activator that, when translocated to the nucleus, drives the expression of genes involved in proliferation. researchgate.net Studies on amino acid derivatives of 2-aminopyridine demonstrated their ability to inhibit the concentration of β-catenin, suggesting a mechanism for their antitumor activity in colorectal cancer cell lines. benthamscience.comnih.gov Specifically, a novel 2-amino-pyridine derivative was found to suppress the activation of WNT/β-catenin and the transcriptional activity of the TCF family, leading to cell cycle arrest in colon cancer cells. acs.org This indicates that these compounds can act downstream in the Wnt pathway, offering a targeted approach for cancers where this pathway is aberrantly activated.
| Derivative Class | Cancer Cell Line | Mechanism of Action | Observed Effect | Reference |
| Amino acid conjugates of 2-aminopyridine | A2780/A2780CISR (Ovarian) | Targeting multiple cellular networks | Promising inhibition in cisplatin-resistant cells. | nih.gov |
| Amino acid derivatives of 2-aminopyridine | HCT 116, HT29 (Colorectal) | Inhibition of β-catenin concentration | Potent anti-tumor activities (IC50 range 3.27-8.1μM). | benthamscience.comnih.gov |
| Novel 2-amino-pyridine derivative | HCT-116 (Colon) | CDK8 inhibition, suppression of WNT/β-catenin activation | Antiproliferation, G1 phase arrest, activity in sorafenib-resistant cells. | acs.org |
Anti-inflammatory and Neuroprotective Effects
The search for novel therapeutic agents for neurodegenerative diseases and inflammatory conditions is a significant area of medicinal chemistry. mnba-journal.com Derivatives of various core chemical structures are being investigated for their potential to mitigate these complex pathologies. mdpi.comsignavitae.com Neuroinflammation, mediated by glial cells, is understood to contribute to the progressive degeneration of neurons in conditions like Parkinson's disease. nih.gov Similarly, the pathophysiology of Alzheimer's disease is complex, involving oxidative stress and neuroinflammation. mdpi.com
Therapeutic strategies often focus on inhibiting inflammatory pathways and reducing oxidative stress. mnba-journal.comnih.gov For instance, some benzylideneacetophenone derivatives have been shown to suppress the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells by inhibiting MAPK signaling pathways. nih.gov Other compounds, such as Physalin A, have demonstrated neuroprotective effects by suppressing cellular pyroptosis and inflammatory responses in nerve cells. signavitae.com The development of compounds that can cross the blood-brain barrier and modulate these processes is a key goal. mnba-journal.com While this compound serves as a foundational structure in medicinal chemistry, its derivatives are part of a broader exploration of compounds for anti-inflammatory and neuroprotective applications. mnba-journal.comchemimpex.com Research into related heterocyclic scaffolds continues to provide insights into potential treatments for inflammation-related and neurodegenerative disorders. mdpi.comnih.gov
Role of this compound as a Precursor or Intermediate in Pharmaceutical Synthesis
This compound, also known as N-benzylpyridin-2-amine, is a versatile organic compound recognized for its crucial role as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. chemimpex.com Its structure is valuable as a building block in organic chemistry for creating a variety of biologically active compounds. chemimpex.com The utility of this compound as an intermediate is highlighted in its application for developing novel drugs, with a particular focus on those targeting neurological disorders. chemimpex.com
The synthesis of this compound itself can be achieved through several methods, underscoring its accessibility as a starting material for further chemical elaboration. These preparation methods are significant for their efficiency and yield, making the compound readily available for multi-gram scale production. mdpi.com A one-pot synthesis method, for example, utilizes a Goldberg reaction with an N-alkyl(aryl)formamide as a starting material to produce N-substituted 2-aminopyridines in high yields. mdpi.com
Below is a table summarizing key synthesis methods for this compound, establishing its role as a key chemical intermediate.
| Method | Reactants | Reagents/Catalyst | Description |
| Modified Goldberg Reaction | 2-Bromopyridine (B144113), N-Benzylformamide | Copper Iodide (CuI), 1,10-Phenanthroline (B135089) (phen), Potassium Phosphate (B84403) (K₃PO₄) | The reaction involves a copper-catalyzed cross-coupling, followed by in situ methanolysis to cleave the formamide (B127407) group, yielding the final product with high efficiency. mdpi.com |
| Reductive Alkylation | 2-Aminopyridine, Benzaldehyde (B42025) | Formic Acid | This method involves the reductive amination of 2-aminopyridine with benzaldehyde. orgsyn.org |
| Condensation Reaction | Alkali metal salt of 2-Aminopyridine, Benzyl Chloride | Not specified | A condensation reaction between the salt of 2-aminopyridine and benzyl chloride. orgsyn.org |
| Condensation with Alcohol | 2-Aminopyridine, Benzyl Alcohol | Potassium Hydroxide (B78521) | This procedure involves heating the reactants with a base, resulting in a high yield of this compound. orgsyn.org |
Enzyme Interaction and Receptor Binding Studies
The investigation of how drug candidates interact with biological targets is a cornerstone of drug discovery. nih.gov Receptor binding assays are extensively used to identify and characterize the interactions between ligands (like potential drugs) and their receptors or enzymes. nih.gov These in vitro studies offer a direct measure of the binding affinity of a compound to its target, free from the metabolic and bioavailability complexities of in vivo studies. nih.gov this compound is utilized by researchers in studies focused on enzyme interactions and receptor binding. chemimpex.com Such research is critical for gaining insights into biological processes and identifying potential new therapeutic targets. chemimpex.com
Molecules that bind to a receptor are known as ligands, and these interactions can be reversible or irreversible, regulating a host of cellular processes. msdmanuals.com The binding of a ligand to its target, such as the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, is the initial step for many biological events. mdpi.com Understanding these interactions at the molecular level is essential for designing therapeutic agents. mdpi.comnih.gov For example, studies on derivatives containing related structural motifs, such as the 2-morpholino-5-N-benzylamino benzoic acid scaffold, have been conducted to assess inhibition of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in cancer. rsc.org
The table below outlines the types of studies that are fundamental in this area of research.
| Study Type | Purpose | Example Application in Drug Discovery |
| Radioligand Binding Assays | To quantify the affinity and selectivity of a ligand for a specific receptor or enzyme. nih.gov | Screening compound libraries to find lead compounds that bind to a target associated with a disease (e.g., neuronal receptors). nih.gov |
| Enzyme Inhibition Assays | To measure the ability of a compound to inhibit the activity of a specific enzyme. rsc.org | Assessing the potency of 2-morpholinobenzoic acid derivatives as inhibitors of PC-PLC for cancer therapy. rsc.org |
| Molecular Docking Simulations | To computationally predict the binding mode and affinity of a ligand within the active site of a target protein. oncodesign-services.com | Investigating how different compounds might interact with a biological target to guide the synthesis of more potent molecules. oncodesign-services.com |
Structure-Activity Relationship (SAR) Studies for this compound Scaffolds
Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry and drug discovery. oncodesign-services.comnih.gov It involves systematically modifying the chemical structure of a molecule to understand how these changes affect its biological activity. oncodesign-services.com By designing, synthesizing, and testing a series of related compounds, researchers can identify the key structural features—known as the pharmacophore—that are essential for potency, selectivity, and other desirable properties. oncodesign-services.comnih.gov This understanding allows for the rational design of new compounds with improved therapeutic potential. nih.gov
The this compound scaffold serves as a core structure that can be systematically modified to explore SAR. uni-bonn.de For instance, SAR studies have been conducted on scaffolds containing the benzylamino pyridine moiety to optimize their activity. In one study, derivatives of a 3-[(2(S)-Pyrrolidinyl)methoxy]-5-benzylaminopyridine scaffold were synthesized and evaluated to establish SAR. barrowneuro.org Another extensive SAR study was performed on a 2-morpholino-5-N-benzylamino benzoic acid scaffold, where modifications were made to the central ring, the alkyl heterocycle, and the N-benzyl bridge. rsc.org These studies confirmed that the 2-morpholino-5-N-benzylamino benzoic acid arrangement was the optimal pharmacophore for antiproliferative activity against certain cancer cell lines. rsc.org Such analyses are crucial for guiding lead optimization and advancing promising chemical series toward clinical development. oncodesign-services.com
The table below details the core components of a typical SAR study.
| SAR Component | Description | Relevance to Drug Discovery |
| Scaffold Identification | A core chemical structure common to a series of active compounds. uni-bonn.de | Provides a starting point for chemical modifications to explore and optimize biological activity. uni-bonn.de |
| Systematic Modification | Synthesizing a library of analogs by altering functional groups or substituents at various positions on the scaffold. oncodesign-services.com | Helps determine which parts of the molecule are critical for binding to the biological target and which can be modified to improve properties like potency or reduce toxicity. oncodesign-services.comnih.gov |
| Biological Assays | Testing the synthesized compounds in vitro or in vivo to measure their biological activity (e.g., enzyme inhibition, receptor binding affinity, cellular effects). oncodesign-services.com | Generates the quantitative data needed to correlate specific structural changes with changes in activity. oncodesign-services.com |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Using computational models to build a mathematical relationship between chemical structure and biological activity. oncodesign-services.com | Allows for the prediction of the activity of new, unsynthesized compounds, accelerating the design-test cycle and prioritizing synthetic efforts. oncodesign-services.comnih.gov |
Catalytic Applications of 2 Benzylaminopyridine and Its Complexes
Role of 2-Benzylaminopyridine as Ligands in Homogeneous Catalysis
In homogeneous catalysis, this compound serves as a crucial ligand, modulating the catalytic activity and selectivity of metal centers. The bifunctional nature of this compound, with its two nitrogen donors, facilitates the formation of chelate rings with transition metals, leading to the construction of stable and effective catalytic systems.
Palladium Complexes: this compound and its derivatives have been successfully employed as ligands in palladium-catalyzed reactions. For instance, palladium(II) complexes bearing N-hetaryl α-aminophosphine ligands, which can be conceptually related to this compound, have demonstrated catalytic activity in Heck reactions. rsc.orgresearchgate.net The performance of these catalysts is often dependent on the nature of the N-substituents. rsc.org Furthermore, palladium complexes with N-heterocyclic carbene (NHC) ligands, which can be used in conjunction with pyridine-derived ligands like 2-aminopyridine (B139424), are active catalysts for various reactions and are noted for their stability. nih.gov
Ruthenium Complexes: Ruthenium complexes incorporating pyridine-based ligands have shown significant promise in various catalytic transformations. researchgate.net For example, ruthenium(II) complexes have been effectively used as catalysts for the N-alkylation of heteroaromatic amines with alcohols. rsc.org The catalytic activity of these ruthenium complexes can be controlled by the choice of different ligands, which influences their oxidation states and coordination environment. researchgate.net Half-sandwich ruthenium complexes, in particular, have been widely explored for their catalytic potential. researchgate.net
The ability to fine-tune the steric and electronic properties of the metal center by modifying the structure of the this compound ligand is a key advantage. This "ligand effect" is a cornerstone of homogeneous catalysis, allowing for the rational design of catalysts with desired reactivity and selectivity. nih.govuib.no
Applications in Heterogeneous Catalysis
While the primary applications of this compound complexes are in homogeneous catalysis, there is growing interest in their use in heterogeneous systems. Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, which are crucial for industrial applications. baranlab.org
One approach to creating heterogeneous catalysts involves the immobilization of homogeneous catalysts onto solid supports. baranlab.org This can be achieved by anchoring this compound-metal complexes onto materials like silica, zeolites, or polymers. physchem.czrsc.orgsemanticscholar.org For instance, a heterogeneous palladium composite was synthesized by co-doping C3N4 with an unsymmetrical 2-(diphenylphosphino) aminobenzothiazole (DPA), a ligand structurally related to this compound. This composite, DPA-Pd@g-C3N4, demonstrated high catalytic activity for the synthesis of N-substituted aminopyridine derivatives. researchgate.net
Another strategy involves the use of magnetic nanoparticles as supports, which allows for easy catalyst recovery using an external magnet. mdpi.com The surface of these nanoparticles can be functionalized to anchor the catalytic species. mdpi.com The development of such supported catalysts is a key area of research aimed at bridging the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems. baranlab.org
Catalytic Activity in Specific Organic Reactions (e.g., Aminocarbonylation)
Complexes of this compound and related ligands have shown significant catalytic activity in a range of specific organic reactions, most notably in aminocarbonylation. This reaction is a powerful tool for the synthesis of amides, which are important functional groups in pharmaceuticals and other fine chemicals. organic-chemistry.org
In a notable example, a palladium-catalyzed aminocarbonylation was employed for the synthesis of a this compound analogue. researchgate.net The catalytic system consisted of palladium(II) acetate (B1210297) (Pd(OAc)2) and the ligand Xantphos, with sodium carbonate as the base. researchgate.netresearchgate.net This reaction utilized carbon monoxide generated in situ from mesyl chloride, formic acid, and triethylamine (B128534). researchgate.netresearchgate.net The conditions were optimized to improve the yield of the desired product. researchgate.net
The choice of ligand is critical in these reactions. For instance, in the palladium-catalyzed aminocarbonylation of aryl iodides, the use of a robust allylic palladium-NHC complex allowed the reaction to proceed with high activity under atmospheric carbon monoxide pressure. organic-chemistry.org In other cases, phosphine-free conditions have been developed for the synthesis of primary amides. organic-chemistry.org
The table below summarizes the conditions and outcomes of a specific palladium-catalyzed aminocarbonylation reaction leading to a this compound derivative.
| Entry | Catalyst System | Base | Amine | CO Source | Solvent | Yield of Desired Product | Yield of this compound Analogue |
| 1 | Pd(OAc)2/Xantphos | Sodium Carbonate | Benzylamine (B48309) | Mesyl chloride, formic acid, triethylamine | Toluene (B28343) | 23% | 15% |
| 2 | Pd(OAc)2/Xantphos | Sodium Carbonate | Benzylamine | 2.6 equiv. CO-surrogates | Toluene | 42% | - |
Data sourced from a study on the synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. researchgate.net
Development of Novel Catalytic Systems Based on this compound Coordination
The development of novel catalytic systems based on this compound coordination is an active area of research. Scientists are exploring new ways to utilize the unique properties of this ligand to create more efficient and selective catalysts.
One promising avenue is the synthesis of metal-organic frameworks (MOFs) using this compound as a building block. MOFs are porous materials with high surface areas, making them attractive candidates for catalytic applications. aaqr.org The ability of this compound to form stable coordination networks is key to constructing these functional materials.
Another area of development is the creation of novel pincer-type ligands derived from pyridine (B92270) structures. For example, a new pincer ligand incorporating an N-heterocyclic carbene (NHC) and a 4-pyridinol-derived ring has been used to support ruthenium complexes for the photocatalytic reduction of CO2. rsc.org This highlights the potential for designing sophisticated ligand architectures based on the pyridine scaffold to achieve challenging catalytic transformations.
Furthermore, research into iridium catalysts has demonstrated that chemo-selectivity can be achieved in the alkylation of amines by employing catalyst systems based on specific P,N-ligands. uni-bayreuth.de This opens up possibilities for developing highly selective catalytic methods for the synthesis of complex amines.
The ongoing exploration of new coordination complexes and catalytic applications of this compound and its derivatives promises to deliver innovative solutions for a wide range of chemical transformations.
Analytical Methodologies for 2 Benzylaminopyridine Quantification and Detection
Chromatographic Techniques for Analysis
Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. journalagent.com It relies on the differential distribution of compounds between a stationary phase and a mobile phase. journalagent.com Various chromatographic methods are employed for the analysis of 2-Benzylaminopyridine.
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in the gas phase. libretexts.org In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs as different components of the sample interact differently with the stationary phase. libretexts.org
For the analysis of this compound, GC can be effectively utilized. The NIST Chemistry WebBook provides data on the gas chromatography of 2-Pyridinamine, N-(phenylmethyl)-, another name for this compound. nist.gov It specifies a normal alkane retention index (RI) of 1650 on a non-polar capillary column (HP-1). nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of mass spectrometry (MS). nih.gov This combination allows for both the separation and identification of compounds. GC-MS data for this compound is available, with the NIST database listing a main library spectrum with a top peak at m/z 184, corresponding to the molecular ion. nih.gov GC-MS analysis is often used for the toxicological detection of related compounds and their metabolites in biological samples like urine. nist.gov In some cases, to improve analysis of complex samples, a dual-column system can be employed. For instance, a setup with TENAX-GC and POROPAK Q columns has been used for the analysis of amines in solutions. bre.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a liquid mixture. wikipedia.org It operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org
HPLC is a suitable method for the analysis of this compound, particularly for assessing its purity. acmec.com.cn The technique can be applied to separate various pyridine (B92270) derivatives. helixchrom.com Different HPLC modes can be utilized depending on the properties of the analyte and the stationary phase.
Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase and a non-polar mobile phase to separate analytes based on their polarity. wikipedia.org
Reversed-Phase HPLC (RP-HPLC): This is the most common form of HPLC, employing a non-polar stationary phase and a polar mobile phase. advancechemjournal.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a smaller amount of aqueous solvent. wikipedia.org It is particularly useful for separating polar compounds. wikipedia.org
The choice of column and mobile phase is critical for achieving optimal separation. For pyridine and its derivatives, mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can provide excellent separation and peak shape. helixchrom.com
Table 1: HPLC Method Parameters for Analysis of Pyridine Derivatives
| Parameter | Details | Reference |
|---|---|---|
| Column | Amaze SC (mixed-mode: reversed-phase, cation-exchange) | helixchrom.com |
| Mobile Phase | Acetonitrile (B52724)/Water/Ammonium Formate (pH 3) gradient | helixchrom.com |
| Detection | UV at 254 nm | helixchrom.com |
| Flow Rate | 0.6 ml/min | helixchrom.com |
| Injection Volume | 3 uL | helixchrom.com |
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. lcms.cz Electrospray ionization (ESI) is a soft ionization technique that generates ions from macromolecules, making it suitable for analyzing a wide range of compounds. spectralworks.com
This method is particularly powerful for the characterization of complex matrices and can be used for the analysis of underivatized amino acids and other compounds. researchgate.net In LC-ESI-MS/MS, precursor ions generated by ESI are selected and fragmented to produce product ions, which are then detected. researchgate.net This process provides a high degree of specificity and sensitivity. The analysis can be performed in either positive or negative ionization mode, depending on the analyte. lcms.czmdpi.com For many applications, a triple quadrupole mass spectrometer is used for its excellent quantification capabilities. lcms.cz
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Quantification Techniques
Spectroscopic techniques are used to measure the interaction between electromagnetic radiation and a substance. These methods can provide both qualitative and quantitative information.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, distinct peaks for the N-H bond (around 3300 cm⁻¹) and the aromatic C=N bond (around 1600 cm⁻¹) are characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of atomic nuclei. The ¹H NMR spectrum of this compound shows distinct signals for the pyridine and benzyl (B1604629) protons.
Mass Spectrometry (MS): As mentioned in the context of GC-MS and LC-MS, mass spectrometry measures the mass-to-charge ratio of ions. Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows a peak at m/z 184.24, corresponding to the protonated molecule [M+H]⁺.
Future Research Directions and Emerging Trends
Advanced Synthetic Methodologies for Novel 2-Benzylaminopyridine Analogs
The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient, economical, and versatile methods. mdpi.com
Key Synthetic Approaches:
Goldberg Reaction: A copper-catalyzed Ullmann-type coupling reaction is a prominent method for forming the C-N bond between an aryl halide (like 2-bromopyridine) and an amide. mdpi.com This reaction can be carried out using a catalytic system of copper iodide (CuI) and a ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA). mdpi.com A one-pot modification of this process allows for the direct synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and secondary formamides, with in situ cleavage of the formamide (B127407) group. mdpi.com
Reductive Alkylation: This method involves the reaction of 2-aminopyridine (B139424) with benzaldehyde (B42025). orgsyn.org
Condensation Reactions: The condensation of benzyl (B1604629) chloride with 2-aminopyridine or the reaction between 2-pyridinesulfonic acid and benzylamine (B48309) are also established routes. orgsyn.org Another approach involves the condensation of alkali metal salts of 2-aminopyridine with benzyl alcohol. orgsyn.org
Novel Reagents and Strategies: Research is ongoing to find milder reaction conditions and expand the scope of suitable aromatic compounds. chemrxiv.org For instance, the use of N-(1-ethoxyvinyl)-2-halopyridin-ium salts is being explored, which can act as both an activating and a protecting group. chemrxiv.org
Future research will likely focus on:
Developing more sustainable catalytic systems, possibly using more abundant and less toxic metals.
Expanding the substrate scope to include more complex and sterically hindered starting materials. mdpi.com
Improving the efficiency and scalability of one-pot procedures to make them more amenable to industrial applications. mdpi.com
Investigating novel activating groups and reaction pathways to overcome the limitations of current methods. chemrxiv.org
| Synthetic Method | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Goldberg Reaction | 2-bromopyridine, N-benzylformamide, CuI, 1,10-phenanthroline | Economical, high yields, scalable | mdpi.com |
| Reductive Alkylation | 2-aminopyridine, benzaldehyde, formic acid | Established method | orgsyn.org |
| Condensation | 2-aminopyridine, benzyl chloride or benzyl alcohol | Direct formation of the amine | orgsyn.org |
| From N-(1-ethoxyvinyl)-2-halopyridinium salts | N-(1-ethoxyvinyl)-2-halopyridinium salt, 12M aqueous HCl | Potential for milder reaction conditions in the future | chemrxiv.org |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
Derivatives of this compound have shown a wide range of biological activities, making them attractive candidates for drug discovery. Current research is focused on identifying new biological targets and expanding their therapeutic potential.
Known and Potential Biological Activities:
Antihistaminic: this compound is a known precursor in the synthesis of the antihistamine drug Tripelennamine.
Anticancer and Antibacterial: Derivatives have demonstrated significant activity against certain types of cancer and bacterial infections. Its bactericidal properties have been linked to the inhibition of tyrosine kinase activity.
Antioxidant: Some derivatives possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress, such as neurodegenerative diseases.
Enzyme Inhibition: This compound and its analogs are used in biochemical research to study enzyme interactions and receptor binding, which can help identify new therapeutic targets. chemimpex.com For example, 2-amino-3-(benzylamino)pyridine has been identified as an inhibitor of β-secretase (BACE-1), a key enzyme in Alzheimer's disease. mdpi.comuow.edu.au
Cytochrome P450 Inhibition: Studies have shown that this compound derivatives can inhibit cytochrome P450 enzymes, which are involved in drug metabolism. mdpi.com
Antiviral: The broader class of pyridine (B92270) derivatives is being investigated for antiviral properties. ijpsonline.com
Future research in this area will likely involve:
Fragment-Based Drug Discovery (FBDD): Using this compound as a fragment to screen against a wide range of biological targets. mdpi.comuow.edu.au
High-Throughput Screening: Testing large libraries of this compound analogs against various disease models to identify novel activities. numberanalytics.com
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
| Biological Target/Application | Example/Finding | Reference |
|---|---|---|
| Antihistamine (H1 receptor) | Precursor for Tripelennamine synthesis | |
| Tyrosine Kinase | Inhibition leads to bactericidal properties | |
| β-secretase (BACE-1) | 2-Amino-3-(benzylamino)pyridine identified as an inhibitor | mdpi.comuow.edu.au |
| Cytochrome P450 Enzymes | Derivatives show inhibitory effects | mdpi.com |
Design and Synthesis of Advanced Materials Utilizing this compound Building Blocks
The unique structural and chemical properties of this compound make it a valuable building block for the creation of advanced materials. chemimpex.com Its ability to act as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms, is particularly significant.
Applications in Materials Science:
Metal-Organic Frameworks (MOFs): this compound is used to construct MOFs, which have potential applications in gas storage, catalysis, and sensing. For instance, stable complexes have been formed with cerium nitrate (B79036).
Coordination Chemistry: It forms stable 5- and 6-coordinated organometallic complexes with metals like gallium(III) and indium(III). These complexes may have enhanced biological activity.
Polymers and Coatings: The compound is utilized in the development of polymers and coatings to improve their durability and performance. chemimpex.com
Cocrystals: The formation of cocrystals with other molecules, such as oxalic acid, can enhance the physicochemical properties of pharmaceutical compounds, including solubility and bioavailability. researchgate.net
Future research directions in materials science include:
Novel MOF Architectures: Designing and synthesizing new MOFs with tailored pore sizes and functionalities for specific applications.
Functional Polymers: Incorporating this compound derivatives into polymer backbones to create materials with novel electronic, optical, or mechanical properties.
Smart Materials: Developing materials that respond to external stimuli, such as light, heat, or chemical changes, by leveraging the coordination properties of this compound.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation is becoming increasingly crucial for the rapid discovery and optimization of this compound-based compounds. numberanalytics.comnih.gov
Role of Computational and Experimental Integration:
Predicting Molecular Properties: Computational models can predict properties like reactivity, stability, and biological activity, guiding the selection of the most promising candidates for synthesis and testing. numberanalytics.com
Designing New Molecules: In silico design allows for the creation of novel this compound analogs with specific desired characteristics. numberanalytics.com
Optimizing Reaction Conditions: Computational methods can help in optimizing synthetic reaction conditions to improve yields and selectivity. numberanalytics.com
Virtual Screening: Computational screening of virtual libraries of compounds against biological targets can identify potential hits for further experimental investigation. nih.gov
Structure-Activity Relationship (SAR) Studies: Combining computational analysis with experimental data helps in understanding the relationship between the structure of a molecule and its activity, facilitating the design of more potent and selective compounds.
The future of this compound research will undoubtedly rely on a tighter integration of these approaches. This will enable a more rational and efficient design-synthesize-test-analyze cycle, ultimately accelerating the translation of fundamental research into practical applications in medicine and materials science.
Q & A
Basic: What analytical methods are recommended for determining the purity of 2-Benzylaminopyridine in research settings?
Methodological Answer:
The United States Pharmacopeia (USP) outlines a titration-based assay for this compound purity analysis. In this method, a sample is dissolved in water and titrated with 0.1 N silver nitrate VS using dichlorofluorescein as an indicator. The endpoint is determined by colorimetric change, with each mL of 0.1 N silver nitrate equivalent to 18.57 mg of the compound. This method ensures accuracy within a range of 59.5%–60.5% for aqueous solutions . Researchers should validate this method against alternative techniques like HPLC or NMR, especially given discrepancies in CAS registry numbers (e.g., 6935-27-9 vs. 4329-81-1) reported in different sources, which may indicate batch-specific impurities .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
While some safety data sheets (SDS) for related compounds list no significant hazards (e.g., "no known hazards" per GHS classification ), general precautions should include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure.
- First Aid: For skin/eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists.
- Storage: Keep in a sealed container in a dry, ventilated area away from ignition sources .
Note: Limited toxicological data necessitates assuming moderate reactivity.
Advanced: How does this compound function as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer:
this compound acts as a bidentate ligand due to its two nitrogen donor sites (pyridine and amine groups). In MOF synthesis, it coordinates with metal ions like Ce³⁺ under hydrothermal conditions, forming stable networks. For example, reacting this compound with Ce(NO₃)₃ at 120°C for 72 hours yields single-crystal structures with unique topologies. Researchers should optimize reaction parameters (temperature, solvent polarity, and metal-to-ligand ratio) to control framework dimensionality and porosity .
Advanced: How should researchers address contradictions in reported CAS registry numbers for this compound?
Methodological Answer:
Discrepancies in CAS numbers (e.g., 6935-27-9 in pharmacopeial standards vs. 4329-81-1 in commercial catalogs ) may arise from isomerism or supplier errors. To resolve this:
Cross-Validate Sources: Compare structural descriptors (IUPAC name, molecular formula) across PubChem, USP, and supplier data.
Analytical Confirmation: Use NMR and mass spectrometry to verify molecular identity.
Documentation: Clearly report the CAS number used in publications to avoid ambiguity.
Advanced: What methodological considerations apply when using this compound as a pharmaceutical intermediate (e.g., for Tripelennamine)?
Methodological Answer:
In Tripelennamine synthesis, this compound serves as a precursor. Key steps include:
- Alkylation: React with 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Quality Control: Monitor reaction progress via TLC and confirm purity via melting point analysis (reported range: 98–100°C) .
Basic: What spectroscopic techniques are validated for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Distinct peaks for NH (≈3300 cm⁻¹) and aromatic C=N (≈1600 cm⁻¹). Particle size (45–500 µm) affects spectral resolution, as shown in IARPA/PNNL studies .
- NMR: ¹H NMR (CDCl₃) shows pyridine protons at δ 8.3–7.1 ppm and benzyl protons at δ 4.7 (singlet, -CH₂-) .
- Mass Spectrometry: ESI-MS m/z 184.24 [M+H]⁺ confirms molecular weight.
Advanced: How do structural modifications of this compound influence its coordination chemistry with lanthanides?
Methodological Answer:
Substitutions on the benzyl or pyridine rings alter donor strength and steric effects. For example:
- Electron-Withdrawing Groups (e.g., -NO₂): Increase ligand rigidity, favoring 1D coordination polymers.
- Bulkier Substituents: Reduce metal-ligand binding efficiency, impacting MOF stability.
Experimental design should include DFT calculations to predict binding energies and solvent-dependent synthesis trials (e.g., DMF vs. ethanol) to explore structural diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
